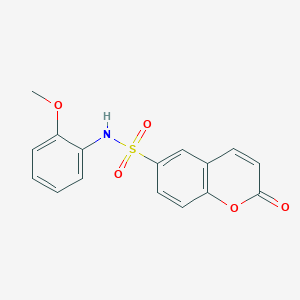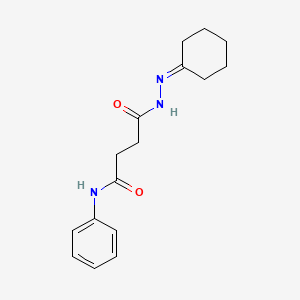![molecular formula C16H14N2O B5694800 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B5694800.png)
1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves the condensation of 3-methylbenzylamine with o-phenylenediamine followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products:
Oxidation: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carboxylic acid.
Reduction: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
- 1-[(4-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
- 1-[(3-Methoxyphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
- 1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde
Comparison: 1-[(3-Methylphenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. Compared to its analogs, the methyl group can affect the compound’s electronic properties and steric interactions, potentially leading to different pharmacological profiles and applications.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYASVUGSQKMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-2-cyclohexyl-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5694721.png)


![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B5694763.png)
![3-[(3-Acetylphenyl)sulfamoyl]benzoic acid](/img/structure/B5694767.png)
![N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate](/img/structure/B5694777.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
